molecular formula C16H25BrClNO2 B4402905 2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4402905
M. Wt: 378.7 g/mol
InChI Key: CKIYCOVFPIBCMU-UHFFFAOYSA-N
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Description

2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is a synthetic organic compound It is characterized by the presence of a bromo-substituted phenoxy group, an ethyl linkage, and a tetrahydrofuran-derived amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-isopropylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-2-isopropylphenol.

    Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(4-bromo-2-isopropylphenoxy)ethanol.

    Amination: The resulting phenoxyethanol is subjected to a reaction with tetrahydro-2-furanylmethylamine in the presence of a dehydrating agent to form the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt of 2-(4-bromo-2-isopropylphenoxy)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products include 4-bromo-2-isopropylphenoxyacetone and related compounds.

    Reduction: Products include 2-(4-isopropylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine.

    Substitution: Products vary depending on the nucleophile used, such as 2-(4-azido-2-isopropylphenoxy)ethyl](tetrahydro-2-furanylmethyl)amine.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of phenoxy and amine groups with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-isopropylphenoxy)ethylamine hydrochloride is unique due to its combination of a bromo-substituted phenoxy group and a tetrahydrofuran-derived amine

Properties

IUPAC Name

2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.ClH/c1-12(2)15-10-13(17)5-6-16(15)20-9-7-18-11-14-4-3-8-19-14;/h5-6,10,12,14,18H,3-4,7-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIYCOVFPIBCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-propan-2-ylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

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